N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
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Overview
Description
N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic target for cancer treatment .
Mode of Action
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s inhibitory effect on CDK2 is significant, with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, demonstrating its potent inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells where rapid and uncontrolled cell division is a hallmark.
Result of Action
The result of the action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is the significant inhibition of cell proliferation . This is achieved through the compound’s potent inhibitory effect on CDK2, leading to cell cycle arrest . In addition to this, the compound also induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
It has been found that pyrazolopyrimidine derivatives can act as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . This suggests that 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- may interact with enzymes such as CDK2 and potentially other proteins and biomolecules.
Cellular Effects
In cellular studies, pyrazolopyrimidine derivatives have shown cytotoxic activities against various cell lines . They inhibit cell growth and induce apoptosis, a form of programmed cell death
Molecular Mechanism
Given its potential interaction with CDK2, it may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a practical two-step synthesis involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines, which undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can lead to a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)pyridin-2-amines
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Dipropargylamine
Uniqueness
N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique pyrazolo[3,4-d]pyrimidine core, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-9-7-6-4-12-13-8(6)11-5-10-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOJZYQNLIFVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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